![molecular formula C11H8F3N3O2 B2356089 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1795475-02-3](/img/structure/B2356089.png)
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound with the CAS Number: 1795475-02-3 and a molecular weight of 271.2 . It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines (PP), which have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines (PP) derivatives has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound has been explored for its potential in the synthesis of therapeutic agents. The trifluoromethyl group in the pyrazolopyrimidine scaffold is of particular interest due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . Researchers have investigated derivatives of this compound for their inhibitory effects on various targets, with some showing promising IC50 values in preliminary assays .
Agriculture: Development of Agrochemicals
In the agricultural sector, the compound’s derivatives are being studied for their use in developing new agrochemicals. The structural motif of pyrazolopyrimidine is common in many herbicides and pesticides, and modifications to this core structure can lead to the discovery of compounds with improved efficacy and selectivity .
Material Science: Advanced Material Synthesis
The compound’s derivatives are also being researched in material science for the synthesis of advanced materials. The presence of the trifluoromethyl group can contribute to the development of materials with unique properties, such as increased thermal stability and chemical resistance .
Environmental Science: Environmental Impact Studies
Environmental scientists are interested in the compound for studying the environmental impact of fluorinated organic compounds. The trifluoromethyl group is particularly scrutinized due to its persistence in the environment, and understanding the behavior of such compounds can inform better environmental practices and regulations .
Biochemistry: Enzyme Inhibition Studies
Biochemists utilize this compound in enzyme inhibition studies. The pyrazolopyrimidine core is structurally similar to several biologically active molecules, making it a valuable tool for probing the active sites of enzymes and for the design of enzyme inhibitors that can regulate biochemical pathways .
Chemical Synthesis: Building Block for Heterocyclic Compounds
Finally, this compound serves as a versatile building block in chemical synthesis, particularly in the construction of heterocyclic compounds. Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide array of heterocyclic structures with potential applications in different scientific domains .
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidine (PP) derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties. Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . This suggests that there is potential for further exploration and development of these compounds in the future.
Propiedades
IUPAC Name |
5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(5-1-2-5)3-7(10(18)19)17(9)16-8/h3-5H,1-2H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKGQGVAEAGZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2356008.png)
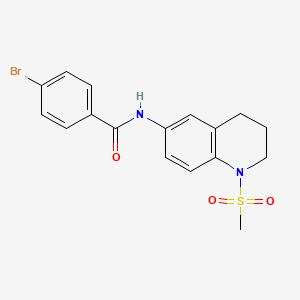

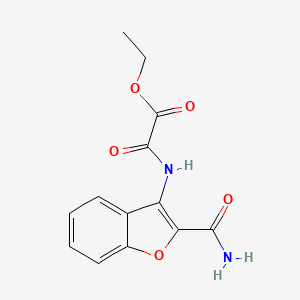
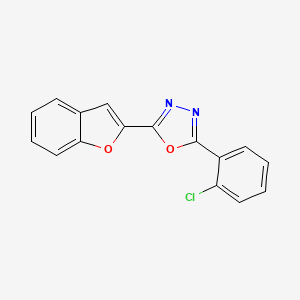
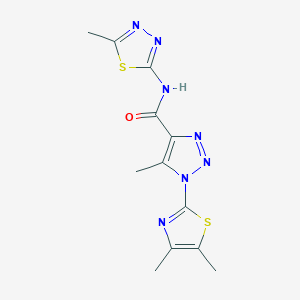
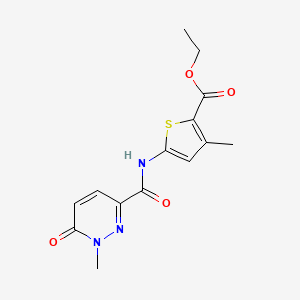

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)
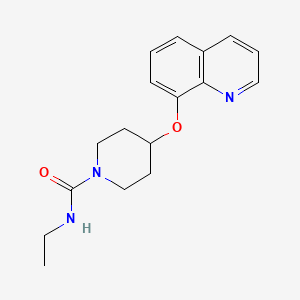
![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)
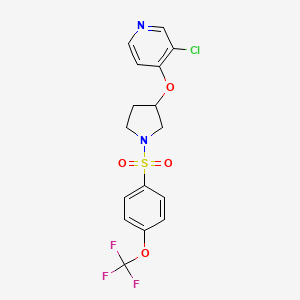
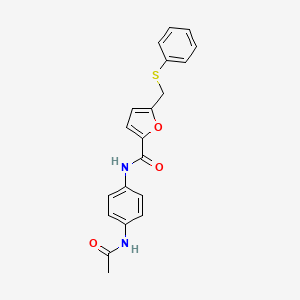
![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)